molecular formula C19H29NO B11024247 N-benzyl-3-cyclohexyl-N-(propan-2-yl)propanamide

N-benzyl-3-cyclohexyl-N-(propan-2-yl)propanamide

Cat. No.: B11024247
M. Wt: 287.4 g/mol
InChI Key: LRNNLYYKKDVHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-cyclohexyl-N-(propan-2-yl)propanamide is an organic compound with a complex structure, featuring a benzyl group, a cyclohexyl group, and an isopropyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-cyclohexyl-N-(propan-2-yl)propanamide typically involves the amidation of a suitable precursor. One common method is the reaction of N-benzyl-3-cyclohexylpropanamide with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-cyclohexyl-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-3-cyclohexyl-N-(propan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-cyclohexyl-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-3-cyclohexyl-N-(propan-2-yl)propanamide can be compared with other similar compounds, such as:

    N-benzyl-3-chloro-N-(propan-2-yl)propanamide: Differing by the presence of a chloro group instead of a cyclohexyl group.

    N-benzyl-3-cyclohexyl-N-methylpropanamide: Differing by the presence of a methyl group instead of an isopropyl group.

These comparisons highlight the unique structural features and potential differences in chemical reactivity and biological activity of this compound.

Properties

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-benzyl-3-cyclohexyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C19H29NO/c1-16(2)20(15-18-11-7-4-8-12-18)19(21)14-13-17-9-5-3-6-10-17/h4,7-8,11-12,16-17H,3,5-6,9-10,13-15H2,1-2H3

InChI Key

LRNNLYYKKDVHEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CCC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.